1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene

Description

Systematic Nomenclature and Structural Identification

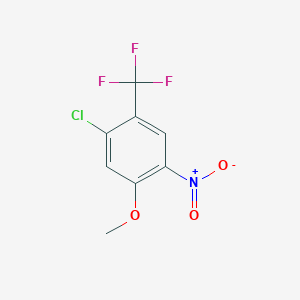

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for polysubstituted benzene derivatives. The compound's molecular formula is C₈H₅ClF₃NO₃, with a molecular weight of 255.58 grams per mole. The Chemical Abstracts Service (CAS) registry number for this compound is 646989-36-8, which serves as its unique chemical identifier in databases and commercial catalogs.

The structural arrangement features a benzene ring with four distinct substituents positioned at specific carbon atoms. The numbering system begins with the chlorine substituent at position 1, followed by the trifluoromethyl group at position 2, the methoxy group at position 5, and the nitro group at position 4. This specific substitution pattern creates a unique electronic environment within the molecule, as each functional group contributes different electronic effects to the aromatic system.

Alternative nomenclature systems have been employed for this compound, including the designation 2-Chloro-4-methoxy-5-nitrobenzotrifluoride. The MDL number MFCD00119612 serves as an additional identifier in chemical databases. The compound's SMILES (Simplified Molecular Input Line Entry System) notation is FC(F)(F)C1=CC(N+=O)=C(OC)C=C1Cl, which provides a linear representation of its molecular structure.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅ClF₃NO₃ |

| Molecular Weight | 255.58 g/mol |

| CAS Number | 646989-36-8 |

| MDL Number | MFCD00119612 |

| Purity (Commercial) | ≥97% |

Historical Context of Aromatic Polyhalogenated Nitro Compounds

The development of aromatic polyhalogenated nitro compounds traces its origins to the fundamental discovery of nitrobenzene by German chemist Eilhardt Mitscherlich in 1834, who first treated benzene with fuming nitric acid. This pioneering work established the foundation for nitroaromatic chemistry and opened pathways for the synthesis of increasingly complex polysubstituted derivatives. The commercial production of nitrobenzene using mixed nitric and sulfuric acids became one of the most significant processes in the chemical industry, despite its inherent dangers due to the highly exothermic nature of the nitration reaction.

The evolution toward polyhalogenated nitroaromatic compounds emerged from the recognition that halogen substituents could dramatically alter the electronic properties and reactivity of aromatic systems. The introduction of fluorine-containing substituents, particularly trifluoromethyl groups, represented a significant advancement in this field due to the unique properties imparted by carbon-fluorine bonds. The development of reliable synthetic methods for incorporating trifluoromethyl groups into aromatic systems enabled the creation of compounds like this compound.

Historical research into polyhalogenated aromatic compounds has revealed their exceptional utility as synthetic intermediates. Nitro-substituted polyhalogenated compounds have been identified as valuable synthetic precursors for polyfunctionalized bioactive heterocyclic compounds. The ability to selectively manipulate multiple functional groups within a single aromatic framework has made these compounds indispensable tools in modern synthetic chemistry.

The strategic placement of different substituents on aromatic rings has been shown to influence reaction selectivity significantly. Recent mechanistic studies have demonstrated that polyhalogenated nitroaromatic compounds can participate in novel reaction pathways, including the formation of chlorinated nitrile oxide intermediates through specific reaction mechanisms. These discoveries have expanded the synthetic utility of such compounds beyond traditional applications.

Significance in Modern Organic Chemistry Research

This compound occupies a prominent position in contemporary organic chemistry research due to its multifunctional nature and the unique electronic properties conferred by its substituent pattern. The compound serves as an important intermediate in pharmaceutical development, where the presence of trifluoromethyl groups enhances bioactivity and metabolic stability. The strategic incorporation of fluorinated substituents has become increasingly important in drug design, as these groups can significantly improve pharmacokinetic properties and biological activity.

In materials science applications, this compound contributes to the development of advanced polymers and coatings where chemical stability and solvent resistance are paramount. The combination of electron-withdrawing groups (nitro, chloro, and trifluoromethyl) with the electron-donating methoxy group creates a unique electronic environment that can be exploited in materials design. The compound's resistance to degradation under harsh conditions makes it particularly valuable for specialized applications requiring exceptional durability.

Site-selective cross-coupling reactions involving polyhalogenated aromatic compounds have emerged as a critical area of research, with significant implications for synthetic methodology development. The selectivity patterns observed in cross-coupling reactions of polyhalogenated arenes can be rationalized through electronic effects, where the relative electron density at different positions influences reaction outcomes. For compounds bearing identical halogen substituents, such as multiple chlorine atoms, site selectivity becomes particularly important and can be controlled through careful selection of reaction conditions and catalysts.

The unique substitution pattern in this compound provides opportunities for studying regioselectivity in various chemical transformations. The presence of both electron-withdrawing and electron-donating groups creates distinct reactivity patterns that can be exploited for selective functionalization. This compound serves as an excellent model system for understanding how multiple substituents interact to influence overall molecular reactivity.

| Research Application | Significance |

|---|---|

| Pharmaceutical Development | Bioactivity enhancement through trifluoromethyl groups |

| Materials Science | Chemical stability and solvent resistance |

| Synthetic Methodology | Site-selective functionalization studies |

| Cross-Coupling Reactions | Regioselectivity investigations |

The analytical characterization of complex polysubstituted aromatics like this compound has benefited from advances in spectroscopic techniques and computational chemistry. Modern analytical methods enable precise determination of substitution patterns and conformational preferences, providing insights that guide synthetic strategy development. The compound's utility in analytical chemistry extends to its use in developing new detection and quantification methods, where its unique properties offer advantages in terms of sensitivity and selectivity.

Properties

IUPAC Name |

1-chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO3/c1-16-7-3-5(9)4(8(10,11)12)2-6(7)13(14)15/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCYZNNAMJNPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381608 | |

| Record name | 1-chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646989-36-8 | |

| Record name | 1-chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Trifluoromethylation

- Method: Introduction of the trifluoromethyl group is often achieved by nucleophilic or radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl-containing precursors.

- Conditions: Catalysts or initiators may be employed to facilitate the reaction, often under mild to moderate temperatures.

- Notes: This step is crucial as the trifluoromethyl group strongly influences the electronic properties of the aromatic ring, affecting subsequent substitution reactions.

Nitration

- Method: Electrophilic aromatic substitution nitration using a mixture of nitric acid and sulfuric acid.

- Conditions: Low temperature nitration (around 0–15°C) is preferred to control regioselectivity and avoid over-nitration.

- Example: Nitration of 2-chloro-(trifluoromethyl)benzene with nitric acid and sulfuric acid at 15°C yielded 2-chloro-5-nitro-(trifluoromethyl)benzene with high yield (93.4%).

- Notes: The presence of electron-withdrawing groups like trifluoromethyl and chloro directs the nitro group to specific positions on the ring.

Methoxylation

- Method: Introduction of the methoxy group via nucleophilic aromatic substitution, typically by reacting a suitable precursor with a methoxy donor such as sodium methoxide.

- Conditions: Elevated temperatures and polar solvents may be used to facilitate substitution.

- Notes: The methoxy group is an electron-donating substituent, which can be introduced after nitration and trifluoromethylation to avoid interference with electrophilic substitution steps.

Chlorination

- Method: Chlorination can be achieved by direct halogenation using chlorine gas in the presence of a catalyst such as antimony(V) chloride.

- Conditions: Elevated temperature (e.g., 125°C) in an autoclave, with halogen carriers to promote substitution.

- Example: Chlorination of 2-chloro-5-nitro-(trifluoromethyl)benzene in an iron autoclave with chlorine and antimony(V) chloride yielded dichlorinated products, demonstrating the feasibility of controlled chlorination.

- Notes: Chlorination is often the final step to avoid deactivation of the aromatic ring for earlier substitutions.

Representative Multi-Step Synthetic Route

| Step | Reaction Type | Reagents & Conditions | Outcome / Yield | Notes |

|---|---|---|---|---|

| 1 | Trifluoromethylation | Trifluoromethyl iodide with catalyst | Introduction of CF3 group | Sets key electron-withdrawing substituent |

| 2 | Nitration | HNO3 / H2SO4, 0–15°C | 93.4% yield (example) | Selective nitration at desired position |

| 3 | Methoxylation | Sodium methoxide or methoxy donor, heat | Moderate to high yield | Nucleophilic substitution for OCH3 group |

| 4 | Chlorination | Cl2 gas, SbCl5 catalyst, 125°C, autoclave | Variable yield | Final installation of Cl substituent |

Research Findings and Process Optimization

- Environmental Considerations: Recent patents emphasize environmentally friendly nitration and chlorination processes to reduce hazardous waste and improve safety.

- Catalyst Use: Use of catalysts such as antimony(V) chloride for chlorination and metal catalysts for trifluoromethylation improves reaction efficiency and selectivity.

- Purification: Post-reaction purification typically involves washing with water/brine, drying over anhydrous sodium sulfate, and recrystallization or chromatography to achieve high purity.

- Yield Optimization: Controlling temperature and reagent stoichiometry is critical for maximizing yield and minimizing side products, especially in nitration and chlorination steps.

Summary Table of Key Preparation Parameters

| Preparation Step | Key Reagents | Temperature Range | Catalyst / Additives | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Trifluoromethylation | Trifluoromethyl iodide (CF3I) | Room temp to moderate | Metal catalysts (e.g., Cu) | Not specified | Critical for CF3 installation |

| Nitration | Nitric acid / sulfuric acid | 0–15°C | None or acid mixture | ~93.4% | Regioselective nitration |

| Methoxylation | Sodium methoxide or methoxy donor | Elevated (50–100°C) | None | Moderate to high | Nucleophilic aromatic substitution |

| Chlorination | Chlorine gas, antimony(V) chloride | ~125°C (autoclave) | SbCl5 or SbCl3 | Variable | Final substitution step |

Chemical Reactions Analysis

1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and trifluoromethyl makes the benzene ring less reactive towards electrophilic substitution.

Nucleophilic Aromatic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.

Common reagents and conditions for these reactions include nitric acid, sulfuric acid, methoxy donors, trifluoromethyl iodide, and hydrogen gas with a catalyst. Major products formed include substituted benzene derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene has various applications across multiple scientific domains:

Chemistry

- Intermediate for Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

- Potential Pharmacophore : The compound's derivatives are investigated for their biological activity, including potential anticancer properties. Research indicates that modifications to its structure can enhance antiproliferative potency against various cancer cell lines.

- The presence of functional groups like methoxy and trifluoromethyl significantly influences the compound's reactivity and biological interactions. Studies have shown that derivatives may interact with specific molecular targets, such as enzymes or receptors, affecting various biochemical pathways .

Case Study 1: Anticancer Activity

A study published in MDPI evaluated derivatives of similar compounds for their anticancer properties against human myeloid leukemia cell lines. Results indicated that specific modifications could significantly enhance antiproliferative potency, with one derivative showing an IC50 value of 0.56 µM, demonstrating superior efficacy compared to standard treatments.

Case Study 2: Metabolic Stability

Research on metabolic stability indicated that structural variations lead to significant differences in bioavailability and toxicity profiles. A derivative containing a methoxy group maintained activity while improving stability in human liver microsomes, indicating its potential for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

(a) 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (CAS not specified, )

- Substituents: 1-Cl, 2-NO₂, 4-CF₃.

- Molecular Formula: C₇H₃ClF₃NO₂.

- Key Differences :

- Lacks the methoxy group at position 5.

- Nitro group at position 2 instead of 3.

- The nitro group at position 2 may sterically hinder ortho-substitution reactions compared to the target compound .

(b) 1-Chloro-2-nitro-5-(trifluoromethyl)benzene (CAS not specified, )

- Substituents: 1-Cl, 2-NO₂, 5-CF₃.

- Synonyms: 2-Nitro-5-trifluoromethylchlorobenzene.

- Key Differences: Trifluoromethyl at position 5 instead of 2. No methoxy group.

- Impact : The shifted trifluoromethyl group changes electronic distribution, likely reducing steric hindrance near the nitro group. This positional isomer may exhibit distinct reactivity in coupling or reduction reactions .

Functional Group Analogues

(a) 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene (CAS not specified, )

- Substituents: 1-Cl, 2-CCl₃, 4-NO₂, 5-F.

- Molecular Formula: C₇H₂Cl₄FNO₂.

- Key Differences :

- Trichloromethyl (-CCl₃) replaces trifluoromethyl (-CF₃).

- Fluorine replaces methoxy at position 5.

- Impact : The electron-withdrawing -CCl₃ group enhances electrophilicity but reduces stability compared to -CF₃. Fluorine’s smaller size and higher electronegativity may increase metabolic resistance in pesticidal applications .

(b) Oxyfluorfen (CAS not specified, )

- Substituents: 2-Cl, phenoxy, 4-CF₃.

- Molecular Formula: C₁₅H₁₁ClF₃NO₄.

- Key Differences: Phenoxy group replaces nitro and methoxy. Used as a herbicide.

- Impact: The phenoxy group enhances solubility and bioactivity in agricultural settings, whereas the target compound’s nitro and methoxy groups may prioritize synthetic versatility over pesticidal potency .

Physicochemical and Application-Based Comparisons

Research Findings and Industrial Relevance

- Synthetic Utility : The target compound’s nitro group enables reduction to amines (e.g., in benzodiazepine synthesis ), while its methoxy group offers sites for demethylation or further functionalization.

- Market Status : Discontinued commercial availability (as of 2025) limits its use compared to analogues like oxyfluorfen, which remain agriculturally relevant .

- Electronic Effects : The -CF₃ group’s strong electron-withdrawing nature stabilizes intermediates in electrophilic aromatic substitution, distinguishing it from -CCl₃-containing analogues .

Biological Activity

1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a chloro group, a methoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is and it is identified by the CAS number 646989-36-8. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of functional groups like the methoxy and trifluoromethyl groups can significantly affect its reactivity and biological interactions.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values (the concentration required to inhibit cell growth by 50%) ranging from less than 0.01 µM to several micromolar concentrations across different cancer types, indicating a strong potential for use in cancer therapy .

Toxicological Profile

The toxicological assessment of this compound suggests moderate toxicity levels, with specific attention to its environmental impact and metabolic stability in biological systems. Studies indicate that while certain derivatives maintain activity, they also exhibit varying degrees of metabolic stability which can influence their safety and efficacy profiles .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | Structure | Moderate antiproliferative activity |

| 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | Structure | Lower activity compared to the target compound |

The presence of the methoxy group in this compound enhances its reactivity and potential biological activity compared to its analogs lacking this functional group.

Case Study 1: Anticancer Activity

In a study published in MDPI, derivatives of similar compounds were evaluated for their anticancer properties against human myeloid leukemia cell lines. The results indicated that specific modifications in the molecular structure could enhance antiproliferative potency significantly. For example, one derivative exhibited an IC50 value of 0.56 µM, demonstrating superior efficacy compared to standard treatments .

Case Study 2: Metabolic Stability

Research conducted on the metabolic stability of related compounds showed that structural variations could lead to significant differences in bioavailability and toxicity profiles. A derivative containing a methoxy group was found to maintain activity while improving stability in human liver microsomes, indicating its potential for further development as a therapeutic agent .

Q & A

Q. How to address inconsistencies in reported melting points or spectral data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.